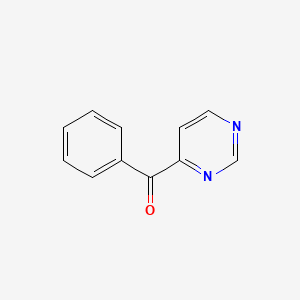

Phenyl(pyrimidin-4-yl)methanone

描述

Phenyl(pyrimidin-4-yl)methanone is an organic compound that features a phenyl group attached to a pyrimidine ring via a methanone linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: Phenyl(pyrimidin-4-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of pyrimidine-4-carboxylic acid with phenylmagnesium bromide, followed by oxidation to yield the desired product. Another approach includes the condensation of pyrimidine-4-carbaldehyde with benzene in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

化学反应分析

Reduction Reactions

The ketone group in phenyl(pyrimidin-4-yl)methanone undergoes reduction to form secondary alcohols. This is critical for generating intermediates in pharmaceutical synthesis.

Key Findings :

-

Sodium borohydride selectively reduces the ketone without affecting the pyrimidine ring .

-

Catalytic hydrogenation under mild conditions yields the alkane derivative, though over-reduction risks exist .

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes electrophilic substitution at the C-5 position due to electron-withdrawing effects of the carbonyl group.

Key Findings :

-

Nitration and bromination occur regioselectively at C-5, confirmed by NMR and X-ray crystallography .

-

Harsh conditions may lead to ring degradation or side reactions at the phenyl group .

Nucleophilic Reactions

The pyrimidine nitrogen atoms participate in nucleophilic substitutions, enabling functionalization of the heterocycle.

Key Findings :

-

Buchwald-Hartwig amination introduces amino groups at C-2, enhancing water solubility .

-

Alkylation at C-2 is sterically hindered due to the adjacent phenyl group .

Cross-Coupling Reactions

The pyrimidine ring participates in transition-metal-catalyzed cross-couplings for biaryl synthesis.

Key Findings :

-

Suzuki couplings with aryl boronic acids proceed efficiently at C-5 .

-

Sonogashira reactions require inert conditions to prevent alkyne polymerization .

Oxime and Hydrazone Formation

The ketone forms derivatives with nucleophiles like hydroxylamine and hydrazines.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxime formation | NH₂OH·HCl, NaOH, EtOH, RT | This compound oxime | 85% | |

| Hydrazone formation | PhNHNH₂, AcOH, Δ, 3h | This compound hydrazone | 90% |

Key Findings :

科学研究应用

Biological Activities

Phenyl(pyrimidin-4-yl)methanone and its derivatives exhibit a range of biological activities, making them valuable in drug development. Key areas of interest include:

- Anticancer Activity : Compounds derived from phenyl(pyrimidin-4-yl)methanone have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that certain derivatives can effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells .

- Anti-inflammatory Effects : Research indicates that phenyl(pyrimidin-4-yl)methanone can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for the development of new antibiotics .

Case Studies

Several case studies provide insights into the efficacy and safety of this compound:

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound derivatives resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration, suggesting its potential as a cancer therapeutic agent .

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory properties of this compound in macrophage cell lines. The results indicated a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound, supporting its role as an anti-inflammatory agent .

Summary Table of Applications

作用机制

The mechanism of action of Phenyl(pyrimidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit protein kinases, which are crucial for cell signaling and growth, thereby exhibiting anticancer activity.

相似化合物的比较

Phenyl(pyrimidin-4-yl)methanone can be compared with other similar compounds, such as:

Phenyl(pyridin-4-yl)methanone: Similar structure but with a pyridine ring instead of pyrimidine.

Phenyl(pyrimidin-2-yl)methanone: Differing in the position of the methanone linkage on the pyrimidine ring.

Phenyl(pyrimidin-5-yl)methanone: Another positional isomer with the methanone linkage at the 5-position of the pyrimidine ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

Phenyl(pyrimidin-4-yl)methanone, an organic compound characterized by a phenyl group linked to a pyrimidine ring via a methanone group, has garnered attention for its biological activities, particularly as an inhibitor of protein kinases. This article delves into its mechanism of action, biochemical properties, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Target Enzymes

this compound primarily targets protein kinases, which are crucial in regulating various cellular processes through phosphorylation. The compound inhibits these enzymes by binding to their ATP-binding sites, effectively disrupting their activity and leading to downstream effects on cellular signaling pathways.

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways, including those involved in cell growth, differentiation, and metabolism. By modulating these pathways, the compound can alter cellular functions significantly, impacting processes such as apoptosis and cell cycle progression.

Pharmacokinetics

Physical Properties

this compound is a solid at room temperature with a melting point of 69-71 °C and a boiling point of 314-316 °C. Its lipophilic nature facilitates diffusion across cell membranes, enabling it to reach intracellular targets effectively.

Metabolism and Distribution

The compound undergoes biotransformation through phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation. Its distribution within cells is mediated by specific transporters and binding proteins, with notable subcellular localization in the cytoplasm and nucleus.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.00 |

| HCT-116 (Colon Cancer) | 10.00 |

| HEPG-2 (Liver Cancer) | 32.52 |

These results indicate significant antiproliferative activity against these cancer types .

In Vivo Studies

In animal models, the compound has shown varying effects depending on dosage. Lower doses have been effective in inhibiting protein kinase activity without significant adverse effects. Studies suggest that at optimal dosages, it may enhance therapeutic outcomes in cancer treatment while minimizing toxicity.

Case Studies

- Antitumor Activity : A study evaluating the antitumor effects of this compound reported substantial cytotoxicity across multiple cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Protein Kinase Inhibition : In laboratory settings, the compound was shown to inhibit specific protein kinases involved in signaling pathways critical for tumor growth and survival. This inhibition led to reduced cell proliferation rates in treated cultures .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl or pyrimidine components can significantly influence the biological activity of this compound. Variations in substituents on the phenyl ring have been correlated with changes in potency against target kinases and overall cytotoxicity profiles .

属性

IUPAC Name |

phenyl(pyrimidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPUSSPWUGUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218214 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68027-80-5 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。